molecular formula C20H17N5O2 B2877847 2-(4-methoxyphenyl)-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide CAS No. 891113-09-0

2-(4-methoxyphenyl)-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide

Cat. No.: B2877847
CAS No.: 891113-09-0
M. Wt: 359.389
InChI Key: SSIJDAOXVLQCKB-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide is a chemical compound of significant interest in medicinal chemistry and antiparasitic research. It belongs to the [1,2,4]triazolo[4,3-b]pyridazine class of heterocycles, which are recognized as privileged scaffolds in drug discovery due to their ability to interact with diverse biological targets . This compound is designed for research applications, particularly in the screening and development of novel therapeutic agents. While the specific biological target of this analog is not yet fully characterized, compounds within the [1,2,4]triazolo[4,3-b]pyridazine series have demonstrated potent anticryptosporidial activity . Cryptosporidium is a parasite that causes life-threatening diarrheal disease, and there is a pressing need for more effective treatments beyond the current therapeutic, nitazoxanide . Structure-activity relationship (SAR) studies indicate that the aryl acetamide "tail" group, such as the 4-methoxyphenyl moiety in this compound, is a critical structural feature for optimizing potency against the parasite . Researchers can utilize this compound to explore the effect of electron-donating methoxy substituents on phenotypic activity, permeability, and other pharmacological properties. The compound is provided for research purposes only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O2/c1-27-17-7-5-14(6-8-17)11-20(26)22-16-4-2-3-15(12-16)18-9-10-19-23-21-13-25(19)24-18/h2-10,12-13H,11H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSIJDAOXVLQCKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the triazolopyridazine core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazines and nitriles under acidic or basic conditions.

    Attachment of the methoxyphenyl group: This step often involves electrophilic aromatic substitution reactions where a methoxy group is introduced to a phenyl ring.

    Formation of the acetamide linkage: This can be accomplished through acylation reactions using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The triazolopyridazine moiety can be reduced under hydrogenation conditions.

    Substitution: The acetamide linkage can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of 2-(4-hydroxyphenyl)-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide.

    Reduction: Formation of reduced triazolopyridazine derivatives.

    Substitution: Formation of substituted acetamide derivatives.

Scientific Research Applications

2-(4-methoxyphenyl)-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide involves its interaction with specific molecular targets. The triazolopyridazine moiety is known to interact with enzyme active sites, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s binding affinity through hydrophobic interactions. The acetamide linkage provides structural stability and contributes to the overall molecular conformation.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name Core Structure Substituents Key Features
Target Compound [1,2,4]Triazolo[4,3-b]pyridazin-6-yl - 4-Methoxyphenyl (acetamide-linked) Enhanced lipophilicity and potential for π-π stacking
C1632 (N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide) [1,2,4]Triazolo[4,3-b]pyridazin-6-yl - N-Methyl acetamide
- 3-Methyl on triazolopyridazine
Improved LIN28 inhibition; methyl groups increase metabolic stability
Compound 6b (N'-(3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)acetohydrazide) [1,2,4]Triazolo[4,3-b]pyridazin-6-yl - 4-Methoxyphenyl
- Acetohydrazide
Hydrazide group may confer distinct reactivity and solubility
AG01AQFE (2-[[3-(4-Methoxyphenyl)-1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine) [1,2,4]Triazolo[4,3-b]pyridazin-6-yl - 4-Methoxyphenyl
- Ethoxy-ethylamine
Oxygen linker and amine group enhance solubility but introduce toxicity risks

Structure-Activity Relationship (SAR)

  • Methoxy Substitution : Para-methoxy groups (as in the target compound) improve target affinity through hydrophobic interactions, as seen in PEF(S) binders .
  • Acetamide vs. Hydrazide : Acetamide derivatives (e.g., C1632) show better cell permeability than hydrazides (e.g., Compound 6b) .
  • Methyl vs. Methoxy : Methyl groups on triazolopyridazine (C1632) enhance metabolic stability, while methoxy groups may increase off-target effects .

Biological Activity

The compound 2-(4-methoxyphenyl)-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide is a novel derivative that incorporates a triazolopyridazine moiety, which has garnered attention for its potential biological activities. This article explores the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves multi-step reactions including the formation of the triazolopyridazine core and subsequent acetamide derivatization. The synthetic route often employs techniques such as:

  • Formation of Triazolopyridazine : This involves cyclization reactions using hydrazine derivatives and appropriate pyridine substrates.
  • Acetamide Formation : The introduction of the acetamide group is achieved through acylation reactions with acetic anhydride or acetyl chloride.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing the triazolopyridazine scaffold have shown activity against various bacterial strains and protozoa.

  • Case Study : In a study on related triazolopyridazine compounds, it was found that they exhibited varying degrees of efficacy against Cryptosporidium species, which are responsible for severe gastrointestinal infections. The lead compound MMV665917 demonstrated an EC50 of 0.17 μM against these parasites while showing improved pharmacokinetics compared to existing treatments .

Enzyme Inhibition

The biological activity of this compound may also be linked to its ability to inhibit specific enzymes involved in metabolic pathways.

  • Enzyme Studies : Research has shown that related compounds can influence enzyme activities such as alanine aminotransferase (ALT) and alkaline phosphatase (ALP), indicating potential hepatoprotective effects or toxicity depending on the compound's structure .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Linker Variations : Modifications in the linker between the triazolopyridazine and aryl groups significantly affect potency. For example, piperazine-acetamide linkers have been identified as optimal due to their favorable geometry .
  • Substituent Effects : Variations in substituents on the aryl rings can enhance or diminish biological activity through electronic and steric influences. The presence of electron-donating groups like methoxy has been associated with increased activity .

Data Tables

CompoundEC50 (μM)Target OrganismNotes
MMV6659170.17CryptosporidiumLead compound with improved pharmacokinetics
Related Compound A3.8CryptosporidiumModerate potency
Compound B200E. coliEffective against Gram-negative bacteria

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